molecular formula C16H19N5O3 B6624557 [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624557
M. Wt: 329.35 g/mol
InChI Key: VLQFACCQXFSDCT-KBPBESRZSA-N
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Description

The compound [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic molecule featuring multiple heterocyclic rings

Properties

IUPAC Name

[(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-5-12(4-17-20)14-7-21(6-13(14)9-22)8-15-18-16(19-24-15)11-2-3-23-10-11/h2-5,10,13-14,22H,6-9H2,1H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFACCQXFSDCT-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CC3=NC(=NO3)C4=COC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC(=NO3)C4=COC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves several key steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihalide under basic conditions.

    Introduction of the Furan and Oxadiazole Rings: The furan ring can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization to form the oxadiazole ring using a nitrile oxide intermediate.

    Attachment of the Pyrazole Ring: The pyrazole ring is often synthesized separately and then coupled to the pyrrolidine core via a nucleophilic substitution reaction.

    Final Functionalization: The hydroxymethyl group is introduced through a reduction reaction, typically using a hydride donor such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can undergo reduction to form an amine derivative using hydrogenation catalysts.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other hydrogenation catalysts.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s heterocyclic rings are of interest for their potential interactions with biological macromolecules. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development in areas such as anti-inflammatory, antimicrobial, or anticancer therapies.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple heterocyclic rings can facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-1-[[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: can be compared to other heterocyclic compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these heterocyclic rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

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